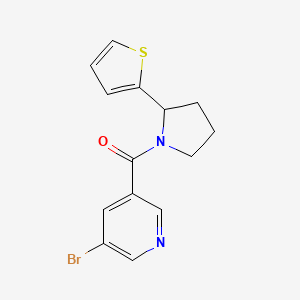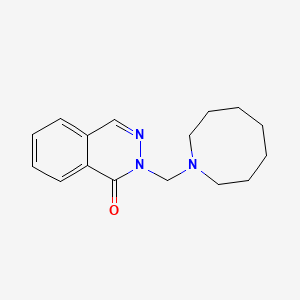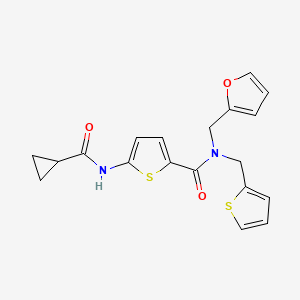
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone, also known as BPTM, is a chemical compound that has been extensively researched for its potential use in the development of new drugs. BPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone acts as an inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is critical for the activation of STAT3, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this interaction, (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone can prevent the activation of STAT3 and its downstream signaling pathways.
Biochemical and Physiological Effects
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its specificity for the JAK2-STAT3 pathway, which makes it a valuable tool for studying the role of this pathway in various biological systems. However, one limitation of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its relatively low potency, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for the study of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of more potent analogs of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone that can be used in experimental settings. Another direction is the investigation of the potential use of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone and its effects on various biological systems.
合成方法
The synthesis of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromopyridin-3-amine and 2-thiophene-2-carboxylic acid followed by the addition of N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The resulting product is then deprotected to obtain (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone.
科学研究应用
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential use in the development of new drugs. It has been found to have a wide range of effects on various biological systems, including the nervous system, immune system, and cardiovascular system. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have potential anti-cancer properties.
属性
IUPAC Name |
(5-bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-7-10(8-16-9-11)14(18)17-5-1-3-12(17)13-4-2-6-19-13/h2,4,6-9,12H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGLUBBDOJPTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)


![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)